molecular formula C17H19NO2S B2458185 1-(3-(4-Methoxyphenyl)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone CAS No. 1210640-69-9

1-(3-(4-Methoxyphenyl)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone

Cat. No.: B2458185
CAS No.: 1210640-69-9
M. Wt: 301.4
InChI Key: TWIRHNGSBSVAKR-UHFFFAOYSA-N
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Description

1-(3-(4-Methoxyphenyl)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone is an organic compound that features a pyrrolidine ring, a methoxyphenyl group, and a thiophene ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(4-Methoxyphenyl)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the Methoxyphenyl Group: This step might involve nucleophilic substitution reactions where a methoxyphenyl halide reacts with the pyrrolidine intermediate.

    Incorporation of the Thiophene Ring: This could be done through coupling reactions such as Suzuki or Stille coupling, where a thiophene boronic acid or stannane reacts with a halogenated intermediate.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-(4-Methoxyphenyl)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert ketones to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the specific substitution reaction.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

1-(3-(4-Methoxyphenyl)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone may have several applications in scientific research:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action for compounds like 1-(3-(4-Methoxyphenyl)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone typically involves interaction with specific molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. Detailed studies would be required to elucidate the exact mechanism and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-(4-Methoxyphenyl)pyrrolidin-1-yl)-2-(furan-2-yl)ethanone
  • 1-(3-(4-Methoxyphenyl)pyrrolidin-1-yl)-2-(pyridin-2-yl)ethanone

Uniqueness

1-(3-(4-Methoxyphenyl)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone is unique due to the presence of both a methoxyphenyl group and a thiophene ring, which can impart distinct chemical and biological properties compared to similar compounds with different heterocyclic rings.

Biological Activity

1-(3-(4-Methoxyphenyl)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone is a synthetic organic compound with a complex structure featuring a pyrrolidine ring, a methoxyphenyl group, and a thiophene moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C16H17NO2S\text{C}_{16}\text{H}_{17}\text{N}\text{O}_{2}\text{S}
PropertyValue
Molecular Weight287.37 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
LogP3.5

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Pyrrolidine Ring : Starting from an appropriate precursor, the pyrrolidine ring is synthesized through cyclization reactions.
  • Attachment of the Methoxyphenyl Group : This step often involves nucleophilic substitution reactions.
  • Incorporation of the Thiophene Moiety : The thiophene ring is coupled to the methanone group through palladium-catalyzed cross-coupling reactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Its structural similarity to known bioactive compounds suggests potential therapeutic applications.

  • Antimicrobial Activity : Studies indicate that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties against various pathogens, including Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties : Research has shown that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis in malignant cells .
  • Neuroprotective Effects : Some studies suggest that pyrrolidine derivatives may protect neuronal cells from oxidative stress and neuroinflammation .

Case Studies

  • Antimicrobial Evaluation : A study evaluated the antimicrobial activity of several pyrrolidine derivatives, including those structurally related to this compound. Results showed promising MIC values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus .
  • Cytotoxicity Assays : In vitro cytotoxicity assays demonstrated that certain derivatives exhibited significant cytotoxic effects on cancer cell lines, with IC50 values indicating potent activity against breast cancer cells .

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar structures:

Table 2: Comparison with Similar Compounds

Compound NameBiological ActivityMIC/IC50 Values
1-(4-Methoxyphenyl)-3-pyrrolidin-1-ylprop-2-ene-1-thioneAntimicrobialMIC = 3.12 µg/mL
1-(5-(4-methoxyphenyl)-3-thiophen-2-yl)-4,5-dihydro-pyrazol-1-ylAnticancerIC50 = 15 µM

Properties

IUPAC Name

1-[3-(4-methoxyphenyl)pyrrolidin-1-yl]-2-thiophen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2S/c1-20-15-6-4-13(5-7-15)14-8-9-18(12-14)17(19)11-16-3-2-10-21-16/h2-7,10,14H,8-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWIRHNGSBSVAKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCN(C2)C(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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